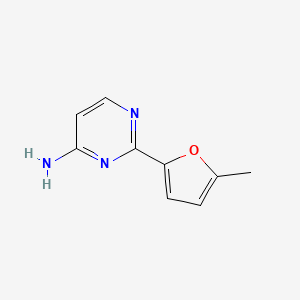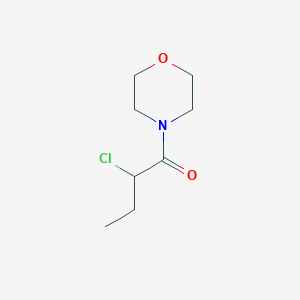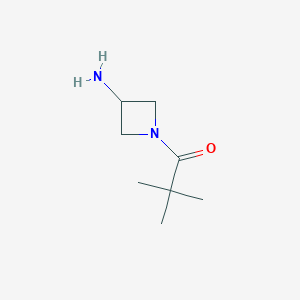![molecular formula C12H18N2 B1469119 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine CAS No. 1341667-01-3](/img/structure/B1469119.png)
1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines like 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine can be achieved through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another efficient method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Azetidine derivatives, including 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involves novel methods, including the cyclocondensation of Schiff’s bases with chloroacetyl chloride, showcasing the versatility of azetidine compounds in medicinal chemistry. These compounds have been demonstrated to exhibit antidepressant and nootropic activities in a dose-dependent manner, highlighting their potential for therapeutic use in central nervous system (CNS) disorders (Thomas et al., 2016).
Pharmacological Applications
Research into azetidine derivatives has also explored their pharmacological applications, including antimicrobial, antifungal, and anticancer activities. These studies have led to the development of novel azetidin-2-ones and thiazolidin-4-ones, demonstrating the broad spectrum of biological activities that these compounds can exhibit. Such research underpins the potential of azetidine derivatives in the development of new antimicrobial and anticancer therapies (Mistry & Desai, 2006).
Chemical Synthesis and Material Science
Beyond pharmacological applications, azetidine derivatives have found use in chemical synthesis and material science. For instance, azetidines and azetidin-2-ones have been studied for their thermal stability and reactivity with electrophiles and nucleophiles. Such properties are crucial for the synthesis of amides, alkenes, amines, and other heterocyclic compounds, demonstrating the utility of azetidines in the development of new synthetic methodologies and materials (Singh, D’hooghe, & Kimpe, 2008).
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-3-4-10(2)11(5-9)6-14-7-12(13)8-14/h3-5,12H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYCYCINKGKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)








![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)
